

# Application Notes and Protocols for AZ-27 In Vitro Transcription Assay

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# For Researchers, Scientists, and Drug Development Professionals

Introduction

**AZ-27** is a potent small-molecule inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp). It serves as a critical tool for studying the mechanism of RSV transcription and replication and as a lead compound for the development of novel antiviral therapies. **AZ-27** specifically targets the large polymerase subunit (L) of the RdRp, inhibiting the initiation of RNA synthesis from the viral promoter.[1][2][3] This document provides detailed protocols for an in vitro transcription assay to characterize the activity of **AZ-27** and similar compounds.

## **Mechanism of Action**

**AZ-27** inhibits an early stage of RSV mRNA transcription and genome replication.[1][2] The compound targets a step that is common to both processes, specifically the initiation of RNA synthesis. Studies have shown that **AZ-27** is more effective at inhibiting the synthesis of transcripts from the 3' end of the viral genome, which is consistent with an inhibition of transcription initiation. While it effectively blocks de novo RNA synthesis, it does not prevent the RdRp from performing a back-priming reaction where a few nucleotides are added to the template RNA.



## **Data Presentation**

The following table can be used to summarize the quantitative data obtained from the **AZ-27** in vitro transcription assay.

Compound	Concentration (nM)	Inhibition of 2-nt Product Formation (%)	Inhibition of 14- nt Product Formation (%)	EC50 (nM)
AZ-27	10	Enter data	Enter data	Enter data
50	Enter data	Enter data	_	
100	Enter data	Enter data		
500	Enter data	Enter data		
Control Cpd	10	Enter data	Enter data	Enter data
50	Enter data	Enter data	_	
100	Enter data	Enter data	-	
500	Enter data	Enter data	-	

# **Experimental Protocols**

In Vitro Transcription Run-on Assay with RSV Nucleocapsids

This assay is designed to assess the effect of **AZ-27** on transcription from endogenous RSV templates.

#### Materials:

- Purified RSV nucleocapsids
- AZ-27 (or other test compounds) dissolved in DMSO
- Reaction Buffer (containing Tris-HCl, MgCl2, DTT)



- Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP), including radiolabeled NTPs (e.g., [α-32P]GTP)
- RNase-free water
- RNA purification kit
- Denaturing polyacrylamide gel
- Phosphorimager system

#### Procedure:

- Prepare reaction mixtures containing reaction buffer, NTPs (with a radiolabeled NTP), and purified RSV nucleocapsids.
- Add varying concentrations of AZ-27 or a control compound to the reaction mixtures. An
  equal volume of DMSO should be used as a vehicle control.
- Incubate the reactions at 37°C for a specified time (e.g., 2 hours) to allow for transcription.
- Stop the reactions and purify the RNA products using an appropriate RNA purification kit.
- Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis.
- Visualize and quantify the RNA products using a phosphorimager. The inhibition of transcription can be determined by comparing the amount of RNA produced in the presence of AZ-27 to the vehicle control.

In Vitro Transcription Assay with Recombinant RdRp

This assay utilizes purified recombinant RSV RdRp (L-P complex) and a synthetic RNA oligonucleotide template to directly measure the effect of **AZ-27** on transcription initiation.

#### Materials:

Purified recombinant RSV RdRp (L-P complex)



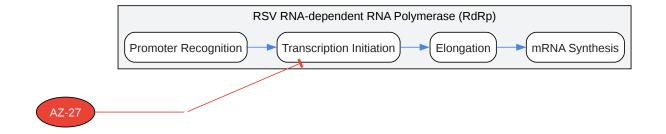
- Synthetic RNA oligonucleotide template corresponding to the RSV trailer (tr) promoter
- AZ-27 (or other test compounds) dissolved in DMSO
- Reaction Buffer (containing Tris-HCl, MgCl2, DTT)
- NTPs, including radiolabeled NTPs (e.g., [α-<sup>32</sup>P]GTP)
- RNase-free water
- Denaturing polyacrylamide gel
- Phosphorimager system

#### Procedure:

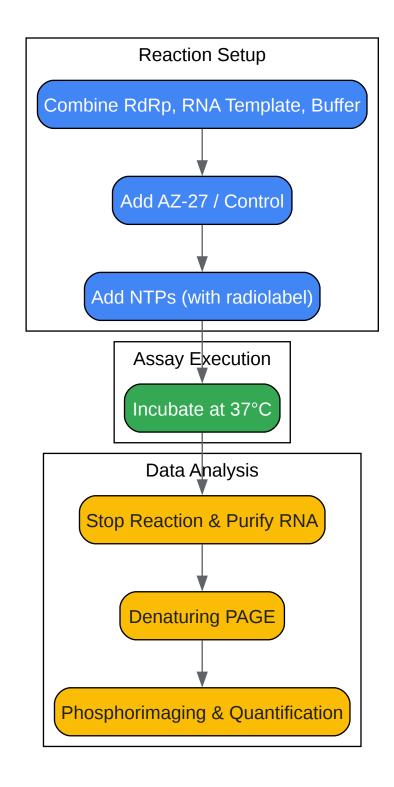
- Set up the reaction mixtures by combining the reaction buffer, the RNA oligonucleotide template, and the purified recombinant RdRp.
- Add a range of concentrations of AZ-27 or a control compound to the reactions. Include a
  DMSO vehicle control.
- Initiate the transcription reaction by adding the NTP mix containing a radiolabeled NTP.
- Incubate the reactions at 37°C for a defined period to allow for the synthesis of short RNA products.
- · Terminate the reactions.
- Separate the radiolabeled RNA products, including the short initial products (e.g., 2-nt and 14-nt products), on a high-resolution denaturing polyacrylamide gel.
- Detect and quantify the RNA products using a phosphorimager. Analyze the dose-dependent inhibition of the formation of specific RNA products to determine the inhibitory activity of AZ-27.

## **Visualizations**









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## References

- 1. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter PMC [pmc.ncbi.nlm.nih.gov]
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